dicyclopropyl(1H-imidazol-2-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions. For example, the alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are synthesized through regiocontrolled synthesis, which involves the construction of bonds during the formation of the imidazole .
One specific example of an imidazole derivative is (1-Methyl-1H-imidazol-2-yl)methanol. This compound can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The resulting alcohols can be converted into carbonyl compounds via the corresponding quaternary salts .
Imidazole derivatives, such as “dicyclopropyl(1H-imidazol-2-yl)methanol”, have a wide range of applications in various scientific fields due to their diverse biological activities . Here are some potential applications:
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Antibacterial Activity Imidazole derivatives have been reported to exhibit antibacterial properties . They can be used in the development of new drugs to treat bacterial infections .
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Anticancer Activity Some imidazole derivatives have shown potential as anticancer agents . They can interfere with the growth and proliferation of cancer cells .
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Antitubercular Activity Imidazole derivatives can also be used in the treatment of tuberculosis . They have shown activity against Mycobacterium tuberculosis, the bacterium that causes this disease .
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Antifungal Activity These compounds have demonstrated antifungal properties . They can be used to treat fungal infections .
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Analgesic Activity Some imidazole derivatives have analgesic properties . They can be used to relieve pain .
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Anti-HIV Activity Imidazole derivatives have shown potential in the treatment of HIV . They can inhibit the replication of the HIV virus .
Imidazole derivatives, such as “dicyclopropyl(1H-imidazol-2-yl)methanol”, have a wide range of applications in various scientific fields due to their diverse biological activities . Here are some additional potential applications:
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Anti-Inflammatory Activity Imidazole derivatives have been reported to exhibit anti-inflammatory properties . They can be used in the development of new drugs to treat inflammatory conditions .
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Antidiabetic Activity Some imidazole derivatives have shown potential as antidiabetic agents . They can interfere with the metabolic processes related to diabetes .
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Anti-Allergic Activity Imidazole derivatives can also be used in the treatment of allergies . They have shown activity against various allergens .
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Antipyretic Activity These compounds have demonstrated antipyretic properties . They can be used to reduce fever .
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Antioxidant Activity Some imidazole derivatives have antioxidant properties . They can be used to neutralize harmful free radicals in the body .
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Anti-Amoebic Activity Imidazole derivatives have shown potential in the treatment of amoebic infections . They can inhibit the growth and proliferation of amoebae .
Safety And Hazards
Safety and hazards associated with imidazole compounds can vary widely depending on their specific structure. For example, some imidazole compounds are classified as hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
The future directions of research into imidazole compounds are likely to continue to focus on their synthesis and potential applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, and these heterocycles are key components to functional molecules that are used in a variety of everyday applications .
properties
IUPAC Name |
dicyclopropyl(1H-imidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10(7-1-2-7,8-3-4-8)9-11-5-6-12-9/h5-8,13H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHHNFGYGDPJMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)(C3=NC=CN3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dicyclopropyl(1H-imidazol-2-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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